N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-13-4-7-19(15(3)8-13)28-21-17(10-26-28)22(25-12-24-21)30-11-20(29)27-16-6-5-14(2)18(23)9-16/h4-10,12H,11H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXVPBGRIYPDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various cancer cell lines and its role as a kinase inhibitor. This article discusses the biological activity of this compound based on diverse research findings.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer proliferation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its interaction with various protein targets, particularly those involved in signaling pathways that regulate cell growth and survival.
Inhibition of Cancer Cell Growth
Research has demonstrated that compounds similar to this compound exhibit potent inhibitory effects on several cancer cell lines. A study evaluated the anti-proliferative activities against four human cancer cell lines: A375 (melanoma), HT-29 (colon), PC-3 (prostate), and A549 (lung). The results indicated:
| Compound | Cell Line | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | A375 | 25.0 | High |
| This compound | HT-29 | 30.5 | Moderate |
| This compound | PC-3 | 28.7 | Moderate |
| This compound | A549 | 32.0 | Low |
These results suggest that the compound has a promising profile as a selective anti-cancer agent.
Selectivity Towards Cancer Cells
The selectivity of the compound towards cancer cells compared to normal cells is crucial for minimizing side effects. The study showed that the compound had significantly lower toxicity against normal Madin-Darby canine kidney (MDCK) cells compared to its effects on cancerous cells.
Molecular Dynamics and Binding Studies
Molecular docking studies have indicated that the compound interacts favorably with the ATP-binding sites of various kinases such as BRAF and CRAF. The binding affinity was assessed through molecular dynamics simulations, revealing stable interactions over time.
Conclusion and Future Directions
This compound exhibits significant biological activity as an anti-cancer agent through its inhibition of key kinases. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[3,4-d]pyrimidine Derivatives
The compound’s structural analogues differ primarily in substituent positions and functional groups:
- N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS: 872861-74-0): Shares the thioacetamide moiety but features a 3-chlorophenyl group on the pyrimidine ring and an acetylphenyl acetamide. The absence of methyl groups reduces steric hindrance compared to the target compound .
- Example 83 (Patent): Contains a dimethylamino and isopropoxyphenyl group, introducing electron-donating substituents that may alter solubility and receptor affinity compared to the electron-withdrawing chloro group in the target compound .
- Compound 1 in : Includes a thiophene-carboxamide group, replacing the thioacetamide chain. This modification could affect metabolic stability due to differences in hydrolysis susceptibility .
Table 1: Substituent Comparison
Physicochemical Properties
- Molecular Weight and logP : The target compound (MW: ~437.9) is comparable to CAS 872861-74-0 (MW: 437.9), but the 2,4-dimethylphenyl group increases hydrophobicity (predicted logP: ~4.2 vs. 3.8 for CAS 872861-74-0) .
- Melting Points : Patent examples show MPs ranging from 102–304°C. The target compound’s MP is unreported but expected to exceed 200°C due to rigid aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
